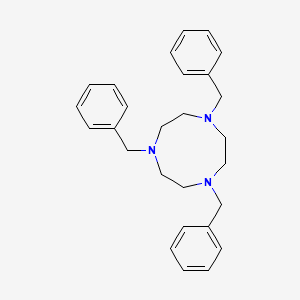

1,4,7-tribenzyl-1,4,7-triazonane

Descripción

Historical and Contemporary Significance of 1,4,7-Triazacyclononane (B1209588) (TACN) in Coordination Chemistry

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a foundational macrocycle in coordination chemistry. nih.gov Formally derived from cyclononane (B1620106) by the substitution of three equidistant methylene (B1212753) (CH₂) groups with amine (NH) groups, TACN is a classic tridentate ligand. nih.gov Its three nitrogen atoms are perfectly positioned to bind to one face of an octahedral metal center, creating a highly stable, kinetically inert metal-ligand unit. nih.gov This inherent stability is a hallmark of TACN complexes and a primary reason for their widespread use.

The synthesis of TACN and its derivatives has been a subject of study for decades, with early methods established by Richman and Atkins. sigmaaldrich.com Over the years, these synthetic routes have been improved to enhance efficiency and safety, for instance, by moving from organic solvents to aqueous-based systems for key reaction steps. sigmaaldrich.com

The applications of TACN in coordination chemistry are vast and varied. Its complexes have been instrumental in:

Biomimicry : TACN-based metal complexes are used as structural and functional mimics of the active sites of metalloenzymes. chemicalbook.com

Catalysis : Manganese-TACN complexes have been developed as environmentally benign catalysts for the epoxidation of alkenes. nih.gov Copper-TACN complexes can catalyze the hydrolytic cleavage of DNA's phosphodiester bonds. nih.gov

Radiopharmaceuticals : The TACN framework is a critical component in the design of chelators for radiometals like Technetium-99m (⁹⁹ᵐTc) and Rhenium-186 (¹⁸⁶Re) for medical imaging and therapy. chemicalbook.com The ability to form stable complexes is crucial for preventing the release of the radioactive metal ion in the body. chemicalbook.com

TACN can stabilize a wide range of metal oxidation states, from Mo(0) and W(0) in tricarbonyl complexes to Mo(VI) and W(VI) in trioxo complexes. nih.gov This versatility underscores its importance as a robust and adaptable ligand in inorganic chemistry.

Structural Characteristics and Ligand Design Principles of N-Substituted Triazacyclononanes

The substitution of the hydrogen atoms on the nitrogen donors of the TACN ring with other chemical groups is a primary strategy for tuning the ligand's properties. These N-substituted derivatives exhibit modified steric and electronic characteristics that influence their coordination behavior and the reactivity of their metal complexes.

The size and nature of the substituent are key design elements. For example:

N-methylation , yielding 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN), increases the steric bulk around the metal center. wikipedia.orgrsc.org This increased bulk can prevent the formation of certain complex stoichiometries that are common for the unsubstituted TACN. wikipedia.org

Bulky N-alkyl groups , such as in 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr₃TACN), can provide steric protection that allows for the isolation and study of uncommon and highly reactive species, such as Ni(I) and Ni(III) organometallic complexes that are key intermediates in cross-coupling reactions. sigmaaldrich.comchemicalbook.com

N-functionalization with pendant arms containing additional donor groups (e.g., acetate (B1210297), phosphinate) transforms the tridentate TACN into a polydentate chelator. A well-known example is 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), which shows high affinity for trivalent metal ions and is widely used in radiopharmaceuticals. chemicalbook.comspectrabase.com The functional arms can enhance water solubility and improve the kinetics and thermodynamics of metal complexation. chemicalbook.com

The synthesis of asymmetrically substituted TACN derivatives, where each nitrogen bears a different group, requires a careful strategy of protection and deprotection. The use of different amine protecting groups, such as the p-tolylsulfonyl (Ts) versus the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group, illustrates how synthetic methodology is tailored to achieve specific ligand architectures. spectrabase.com

Research Trajectories and Academic Relevance of 1,4,7-Tribenzyl-1,4,7-triazonane

The primary academic and research relevance of this compound lies in its role as a protected synthetic precursor to the TACN core. medchemexpress.com In the multi-step synthesis of functionalized TACN ligands, it is often necessary to prevent the secondary amines of the macrocycle from undergoing undesired reactions. The three benzyl (B1604629) groups on the nitrogen atoms serve this protective function effectively.

A key synthetic pathway involves the creation of the tribenzylated macrocycle, which is then subjected to a deprotection step to yield the parent TACN. chemicalbook.com This debenzylation is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com A patent describes a method where this compound is dissolved in methanol (B129727) and treated with a 10% Pd/C catalyst at 50°C, resulting in the complete removal of the benzyl groups to afford 1,4,7-triazacyclononane in high yield. chemicalbook.com

This strategy is valuable because it provides access to the highly reactive TACN ring, which can then be selectively functionalized to create a diverse library of ligands for various applications. medchemexpress.com For instance, after debenzylation, the now-available secondary amines can be alkylated with groups bearing carboxylic acids, phosphinates, or other coordinating moieties to build complex chelators. chemicalbook.comspectrabase.com The literature contains limited examples of the coordination chemistry of this compound itself, reinforcing its primary identity as a strategic intermediate rather than a terminal ligand.

Data Tables

Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical Form / Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound | 125262-43-3 | C₂₇H₃₃N₃ | 399.57 | Data Not Available | 74-78 | 556.7 at 760 mmHg |

| 1,4,7-Triazacyclononane (TACN) | 4730-54-5 | C₆H₁₅N₃ | 129.21 | White solid | 42-45 sigmaaldrich.com | 110-130 (at 7 mmHg) sigmaaldrich.com |

| 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN) | 96556-05-7 | C₉H₂₁N₃ | 171.28 | Colorless oil/liquid sigmaaldrich.comwikipedia.org | Data Not Available | 207.8 |

Data for this compound sourced from chemical supplier catalogs. Data for other compounds sourced from cited literature and supplier information.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4,7-tribenzyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3/c1-4-10-25(11-5-1)22-28-16-18-29(23-26-12-6-2-7-13-26)20-21-30(19-17-28)24-27-14-8-3-9-15-27/h1-15H,16-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJISBZZNJJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461825 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125262-43-3 | |

| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4,7 Tribenzyl 1,4,7 Triazonane and Functionalized 1,4,7 Triazacyclononane Scaffolds

Convergent and Linear Synthetic Routes to 1,4,7-Tribenzyl-1,4,7-triazonane

The synthesis of this compound can be achieved through various synthetic strategies, with a key approach involving the use of a dione (B5365651) intermediate.

Utilization of this compound-2,6-dione as a Key Intermediate

A prominent synthetic route to this compound proceeds through the formation of the intermediate this compound-2,6-dione. google.com This intermediate can be synthesized from N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine. google.com This method provides a versatile platform for the creation of various TACN derivatives. google.com The construction of substituted TACN frameworks can also be achieved through the reduction of this substituted dione intermediate. researchgate.net

Reduction Strategies for Macrocyclic Amide Precursors

The conversion of the this compound-2,6-dione intermediate to this compound is accomplished through reduction. A common and effective reducing agent for this transformation is lithium aluminium hydride (LiAlH₄). google.com The reaction involves dissolving the dione in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and refluxing it with LiAlH₄. google.com This process reduces the amide carbonyl groups to methylene (B1212753) groups, yielding the desired this compound. google.com

Deprotection and Post-Synthetic Functionalization of Benzyl (B1604629) Groups

The benzyl groups in this compound serve as protecting groups for the nitrogen atoms and can be removed to yield the parent TACN macrocycle. This deprotection step is crucial for subsequent functionalization of the ring nitrogens. A widely used method for N-benzyl deprotection is catalytic hydrogenation. nih.govmdma.ch This typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. chemicalbook.comgoogle.comnih.gov For instance, dissolving this compound in methanol (B129727) with a 10% Pd/C catalyst and stirring at an elevated temperature effectively removes the benzyl groups to produce 1,4,7-triazacyclononane (B1209588) in high yield. chemicalbook.comgoogle.com

Following deprotection, the now-free secondary amine groups of the TACN ring are available for post-synthetic functionalization. nih.govnih.gov This allows for the introduction of a wide variety of functional groups, enabling the synthesis of tailored TACN derivatives for specific applications. researchgate.net For example, N-functionalization can be achieved through alkylation reactions.

Innovative Strategies for N- and C-Functionalization of 1,4,7-Triazacyclononane (TACN) Frameworks

Beyond simple deprotection and alkylation, more sophisticated strategies have been developed for the functionalization of the TACN framework at both the nitrogen and carbon atoms.

Bicyclic Aminal Intermediates in TACN Synthesis

An innovative approach to synthesizing TACN and its C-functionalized derivatives involves the use of a bicyclic aminal intermediate. researchgate.net This method, which reacts diethylenetriamine (B155796) with chloroacetaldehyde, notably avoids a traditional cyclization step. researchgate.net This strategy also provides access to a new class of TACN derivatives functionalized on the carbon skeleton, such as C-aminomethyl-TACN. researchgate.net The cleavage of bicyclic quaternary salts of amidines with nucleophiles like sodium cyanide can also yield functionalized TACN derivatives. researchgate.net

Organic Template Strategies

The synthesis of macrocycles like TACN can be facilitated by strategies that pre-organize the precursor fragments. While the specific term "organic template strategies" in the context of this compound synthesis is not extensively detailed in the provided results, the general principle of using pre-formed structures to guide cyclization is a known concept in macrocyclic chemistry. rsc.org For instance, the Richman-Atkins synthesis, a standard method for preparing polyaza macrocycles, utilizes the sodium salts of bissulfonamides, which can be considered a form of template-assisted synthesis, to achieve high yields without high dilution conditions. core.ac.uknih.gov This approach has been instrumental in the large-scale preparation of TACN. core.ac.uk

Solid-Phase Synthesis Protocols for TACN Derivatives

Solid-phase synthesis has emerged as a powerful strategy for the directed synthesis of asymmetrically substituted 1,4,7-triazacyclononane (TACN) derivatives. This approach facilitates the preparation of TACN ligands with two or even three different substituents, which is crucial for the precise tuning of the coordination sphere of metal ion complexes. nih.gov

A notable solid-phase strategy involves immobilizing TACN on a resin support. For instance, TACN can be loaded onto a (4-nitrophenyl carbonate)-resin to form a resin-bound (rb)-TACN. This rb-TACN, which is equivalent to a monobenzyl-protected TACN (specifically, NO(Cbz,H,H)), serves as a versatile starting point for further functionalization. nih.gov Subsequent treatment of rb-TACN with reagents like ethyl trifluoroacetate (B77799) can selectively introduce a second, different protecting group, yielding rb-NO(tfAc,H), which corresponds to a TACN with two different substituents (NO(Cbz,tfAc,H)). nih.gov

From these resin-bound intermediates, a diverse library of mono- and di-substituted TACN derivatives, such as NO(R¹,R¹,H) and NO(R¹,R²,H), can be prepared. nih.gov This methodology has proven to be broadly applicable, accommodating a variety of reaction types including:

Nucleophilic substitution

Reductive amination

Aza-Michael addition

Addition to epoxides

Acylation

This solid-phase approach offers a systematic way to introduce a wide range of functional groups, enabling the synthesis of TACN ligands with tailored properties for specific applications. nih.gov

Development of Chiral 1,4,7-Triazacyclononane Derivatives

The synthesis of chiral 1,4,7-triazacyclononane derivatives is a significant area of research, driven by their potential applications in asymmetric catalysis. illinois.edunih.gov Modular methods have been successfully employed to prepare a variety of chiral, unsymmetrically N-substituted TACN ligands. nih.gov A key step in these syntheses often involves the macrocyclization of three tertiary amide precursors following the well-established Richman-Atkins conditions, which then allows for subsequent N-functionalization. nih.gov

One innovative approach focuses on creating TACN ligands with a single chiral N-substituent and two other N-substituents, such as methyl or tert-butyl groups. illinois.edu A new synthetic method has been developed specifically for dimethyl-substituted TACN derivatives to prevent the formation of rotational isomers that can impede the crucial cyclization reaction. illinois.edu These chiral TACN ligands have been used to synthesize nickel(II) chloride complexes, which have shown promise in enantioconvergent cross-coupling reactions, leading to significant enantiomeric enrichment. illinois.edu Notably, the least sterically hindered nickel complex among those studied yielded the best results in alkyl-alkyl Kumada cross-coupling reactions, both in terms of yield and enantioselectivity. illinois.edu

The synthesis of TACN derivatives with pendant chiral auxiliaries has also been explored. For example, TACN can be functionalized with amino acid-like moieties to create ligands applicable in biomimetic studies. nih.gov A common strategy involves the sequential functionalization of the secondary amines of the TACN ring. nih.gov This can be achieved using a synthon like 1,4,7-triazatricyclo[5.2.1.0(4,10)]decane, which allows for the efficient attachment of a single functional group to the macrocycle. nih.gov

Challenges and Optimization in High-Yield Synthesis of Functionalized Macrocycles

Despite the advancements in synthetic methodologies, achieving high yields in the synthesis of functionalized macrocycles like TACN derivatives remains a significant challenge. rsc.org The synthesis of the requisite functionalized macrocyclic components is often a bottleneck that can limit the scalability of their production and hinder their investigation for various applications. rsc.org

One of the primary challenges is the inherent difficulty of macrocyclization reactions, which are often plagued by competing polymerization and other side reactions. To overcome this, high-dilution conditions are frequently employed to favor intramolecular cyclization over intermolecular reactions. However, this approach is often impractical for large-scale synthesis. rsc.orgnih.gov

Flow synthesis has emerged as a promising technique to address some of these challenges. nih.gov By performing the synthesis in a continuous flow system, it is possible to maintain a constant stoichiometric ratio of reactants and better control reaction parameters like temperature and time. This can lead to higher selectivity and improved yields. For instance, a semicontinuous synthetic method has been used to maximize the formation rate of a macrocyclic product and achieve high selectivity. nih.gov Flow synthesis also allows for real-time monitoring of intermediates and products, aiding in the optimization of reaction conditions and providing insights into the reaction mechanism. nih.gov

Another strategy to improve yields involves the development of more efficient catalytic systems. For example, nickel-mediated intramolecular homo-coupling of dihalo-pyridine precursors has been optimized to produce 2,2′-bipyridine-containing macrocycles in excellent yields (typically >65%). rsc.org This method has proven to be relatively insensitive to ring size and scalable, demonstrating its potential for the efficient synthesis of a range of macrocyclic compounds. rsc.org

Elucidation of Coordination Chemistry of 1,4,7 Tribenzyl 1,4,7 Triazonane and Its Metal Complexes

Fundamental Ligand Properties of 1,4,7-Tribenzyl-1,4,7-triazonane

This compound, systematically named 1,4,7-tris(phenylmethyl)-1,4,7-triazacyclononane, is a macrocyclic ligand derived from the parent compound 1,4,7-triazacyclononane (B1209588) (TACN). nih.gov TACN is a nine-membered ring containing three nitrogen donor atoms separated by ethylene (B1197577) bridges. chemsrc.com This structure makes it a classic tridentate, facial-capping ligand, meaning it coordinates to one face of an octahedral metal center, leaving three other sites available for other ligands or solvent molecules. wikipedia.org The resulting metal complexes are often kinetically inert.

The fundamental properties of this compound are directly inherited from the TACN framework but are significantly modified by the presence of the three bulky benzyl (B1604629) groups attached to the nitrogen atoms.

Coordinating Ability : Like its parent, this compound acts as a tridentate ligand through its three nitrogen atoms. The lone pairs on the nitrogen atoms are available for donation to a metal center.

Steric Hindrance : The most significant difference between this compound and its parent TACN or the trimethylated version (Me3TACN) is the steric bulk of the benzyl substituents. While TACN can form stable 2:1 "sandwich" complexes with many metal ions, the much larger benzyl groups in this compound are expected to prevent the formation of such [M(Bn3TACN)₂]ⁿ⁺ species. wikipedia.org This steric hindrance dictates that it will almost exclusively form 1:1 complexes of the type [M(Bn3TACN)X₃]ⁿ⁺.

Electronic Effects : The benzyl groups are generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the basicity of the nitrogen atoms compared to the unsubstituted TACN, potentially leading to stronger metal-ligand bonds.

The combination of a pre-organized, facial-capping geometry and significant steric hindrance makes this compound a unique ligand for stabilizing specific coordination geometries and metal oxidation states while preventing dimerization or polymerization of the metal complexes.

Homo- and Heterometallic Complexation with Transition Metal Ions

While specific studies on the homo- and heterometallic complexes of this compound are limited, the extensive research on TACN and its derivatives provides a strong basis for understanding its expected behavior with various transition metal ions. medchemexpress.comresearchgate.net

Research on asymmetrically functionalized TACN ligands, including those with a single benzyl group, shows that they readily form stable complexes with copper(II). nih.gov For instance, the reaction of 1-benzyl-4-acetato-1,4,7-triazacyclononane with a copper(II) salt yields a mononuclear complex. nih.gov X-ray crystallography of related Cu(II)-TACN derivative complexes reveals distorted square pyramidal or tetragonally elongated octahedral geometries. nih.gov

For a hypothetical [Cu(Bn3TACN)X₂] complex, the synthesis would likely involve the direct reaction of this compound with a copper(II) salt like CuCl₂ or Cu(ClO₄)₂ in a suitable solvent.

Expected Structural and Magnetic Properties:

Structure : The Cu(II) center would be coordinated to the three nitrogen atoms of the ligand and two anionic ligands (e.g., Cl⁻, Br⁻) or solvent molecules, resulting in a five-coordinate, likely distorted square pyramidal, geometry. The Jahn-Teller effect, typical for octahedral Cu(II) complexes, would contribute to this distortion. nih.gov

Magnetic Properties : Mononuclear Cu(II) complexes are paramagnetic with one unpaired electron (S=1/2). The magnetic moment would be expected to be close to the spin-only value of 1.73 B.M. In the solid state, weak magnetic exchange interactions between adjacent complex molecules might occur, a phenomenon observed in other Cu(II)-TACN derivatives. nih.gov Strong antiferromagnetic or ferromagnetic coupling is generally observed in polynuclear complexes where bridging ligands facilitate the interaction. nih.gov

| Property | Expected Value/Characteristic for [Cu(Bn3TACN)X₂] | Reference Analogue Data [Cu(TACN derivative)X₂] |

| Coordination Geometry | Distorted Square Pyramidal / Trigonal Bipyramidal | Distorted Square Pyramidal or Elongated Octahedral nih.gov |

| Metal Oxidation State | +2 | +2 nih.gov |

| Magnetic Moment (µ_eff) | ~1.73 B.M. | Consistent with S=1/2 system nih.gov |

| Synthesis | Reaction of Bn3TACN with Cu(II) salt | Reaction of ligand with Cu(II) salt nih.gov |

Cobalt readily forms complexes with TACN and its derivatives in both the +2 and +3 oxidation states. nih.gov The resulting complexes often exhibit a six-coordinate, distorted octahedral geometry. nih.gov For example, the complex [(Me3TACN)Co(NCMe)₃][BPh₄]₂ has been synthesized and structurally characterized, confirming a monomeric Co(II) center. nih.gov

The Co(III) state is particularly stable with TACN ligands. The ligand field provided by the three nitrogen atoms facilitates the oxidation from Co(II) to Co(III), and the resulting Co(III) complexes are typically kinetically inert and diamagnetic (low-spin d⁶). nih.govrsc.org

Expected Formation and Oxidation State Behavior:

Formation : this compound would react with Co(II) salts (e.g., CoCl₂, Co(BF₄)₂) to form [Co(Bn3TACN)X₂] or [Co(Bn3TACN)L₃]²⁺ (L = solvent).

Oxidation : The resulting Co(II) complex would be susceptible to oxidation to the corresponding Co(III) species by air or other mild oxidants. The stability of the Co(III) oxidation state is a hallmark of cobalt-TACN chemistry. nih.gov The bulky benzyl groups would stabilize the monomeric form, preventing the formation of bridged dinuclear species that can occur with the parent TACN ligand. rsc.org

| Complex Type | Oxidation State | Expected Magnetic Properties | Typical Geometry |

| [Co(Bn3TACN)X₂] | Co(II) | Paramagnetic (High-spin d⁷) | Octahedral / Five-coordinate |

| [Co(Bn3TACN)X₃] | Co(III) | Diamagnetic (Low-spin d⁶) | Octahedral |

The coordination chemistry of iron with TACN-type ligands is rich, with accessible oxidation states ranging from +2 to +4. Iron(II) complexes of TACN can exhibit spin-crossover behavior, where a temperature or pressure change can switch the spin state of the metal center. flinnsci.com Iron(III) complexes have been studied as models for catechol dioxygenase enzymes, demonstrating catalytic activity in the presence of dioxygen. nih.gov

The bulky this compound ligand would be expected to form stable, monomeric iron complexes.

Spectroscopic Profile : Iron complexes with TACN derivatives often display characteristic charge-transfer bands in their UV-vis spectra. For instance, interaction with catecholate anions produces a low-energy charge-transfer band that models enzyme-substrate interactions. nih.gov Mössbauer spectroscopy would be a key technique to definitively determine the oxidation and spin states of the iron center in any hypothetical Fe-Bn3TACN complex.

Reactivity : Given the stability of high-valent iron species with related ligands, it is plausible that an Fe(II)-Bn3TACN complex could be oxidized to generate reactive Fe(III) or Fe(IV)-oxo species. These high-valent species are implicated as the active oxidants in many non-heme iron enzymes and their synthetic models. The steric bulk of the benzyl groups would likely modulate the reactivity and substrate selectivity in catalytic applications. researchgate.net

TACN and its N-alkylated derivatives are renowned for their ability to stabilize high oxidation states of manganese, particularly Mn(III) and Mn(IV). narod.ruresearchgate.net The complex [L₂Mn₂(μ-O)₃]²⁺ (where L = Me3TACN) is a well-known example and a versatile oxidation catalyst. researchgate.net Monomeric Mn(IV) species, such as [Mn(IV)(Me3TACN)(OMe)₃]⁺, have also been synthesized and characterized, demonstrating the ligand's capacity to support a single high-valent metal center. nih.gov

This compound is expected to be highly effective in stabilizing monomeric high-valent manganese species.

Stabilization : The strong σ-donation from the three nitrogen atoms of the facial-capping ligand provides the electronic stabilization required for the Mn(IV) state.

Steric Effects : The bulky benzyl groups would effectively shield the Mn(IV) center, preventing the formation of the common tri-oxo-bridged dinuclear structures and favoring monomeric complexes like [Mn(Bn3TACN)X₃]⁺. This steric protection could also enhance the stability of the complex towards decomposition, a crucial factor in catalytic oxidation reactions. nih.gov These complexes are anticipated to be potent catalysts for the oxidation of various organic substrates using environmentally benign oxidants like H₂O₂. researchgate.net

Zinc(II) Complexes : Zinc(II) has a d¹⁰ electron configuration and is therefore redox-inactive, with no ligand field stabilization energy. nih.gov This makes its coordination geometry highly flexible and dependent on the ligand's steric and electronic properties, as well as the counter-ions present. mdpi.com With Me3TACN, Zn(II) forms complexes that are active catalysts for the hydrolysis of phosphate (B84403) diesters, acting as models for metalloenzymes. nih.govnih.gov A complex of this compound with Zn(II), likely [Zn(Bn3TACN)X₂], would be expected to adopt a distorted tetrahedral or five-coordinate geometry. The bulky benzyl groups would create a specific hydrophobic pocket around the metal center, influencing its catalytic activity. researchgate.netajol.info

Nickel(II) Complexes : Nickel(II) (d⁸ configuration) typically forms octahedral or square planar complexes. With TACN-type ligands, it generally forms six-coordinate octahedral species, such as [Ni(TACN)₂]²⁺ or [Ni(Me3TACN)X₃]⁺. rsc.org The steric hindrance of this compound would prevent the formation of a 2:1 complex, favoring a monomeric 1:1 structure like [Ni(Bn3TACN)X₃]. Depending on the nature of the other ligands (X), five-coordinate geometries are also possible. nih.govrsc.org These complexes are expected to be paramagnetic with two unpaired electrons.

| Metal Ion | Expected Geometry with Bn3TACN | Potential Application / Property | Reference Analogue |

| Zinc(II) | Distorted Tetrahedral / Five-coordinate | Lewis acid catalyst, model for hydrolytic enzymes | [Zn(Me3TACN)(H₂O)₂]²⁺ nih.gov |

| Nickel(II) | Octahedral / Five-coordinate | Paramagnetic, potential for catalytic studies | [Ni(iPr3TACN)(CN-tBu)₂]⁺ rsc.org |

Molybdenum(0-VI) Complexes: Electrochemical and Structural Aspects

The coordination of 1,4,7-triazacyclononane and its N-substituted derivatives to molybdenum has been shown to create complexes with diverse structures and electrochemical behaviors, spanning oxidation states from Mo(0) to Mo(VI). While specific studies on the electrochemical properties of this compound-molybdenum complexes are not extensively documented, valuable insights can be drawn from related systems.

The parent ligand, TACN, reacts with molybdenum hexacarbonyl, Mo(CO)₆, to yield the air-stable Mo(0) complex, [(κ³-TACN)Mo(CO)₃]. nih.gov Subsequent oxidation, for instance with hydrogen peroxide, leads to the formation of the high-valent Mo(VI) oxo complex, [(κ³-TACN)MoO₃]. nih.gov This demonstrates the ability of the TACN framework to support molybdenum across a wide range of oxidation states.

A closely related ligand, 1,4,7-tri(5-phenyl-4-pentynyl)-1,4,7-triazacyclononane (pptacn), which also features benzyl functionalities, has been shown to form the complex [Mo(CO)₃(pptacn)]. rsc.org The structure of this complex has been determined by single-crystal X-ray diffraction, confirming the facial coordination of the macrocycle to the Mo(CO)₃ unit. rsc.org It is anticipated that this compound would form analogous Mo(0) and Mo(VI) complexes. The bulky benzyl groups are expected to influence the electrochemical potentials of the Mo(V)/Mo(VI) and other redox couples compared to the less sterically demanding TACN ligand. For instance, studies on 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) molybdenum complexes have shown reversible Mo(VI)/Mo(V) redox couples. researchgate.net

Table 1: Comparison of Molybdenum Carbonyl Complexes with TACN and a Related Ligand

| Complex | Ligand | Molybdenum Oxidation State | Key Structural Feature | Reference |

|---|---|---|---|---|

| [(κ³-TACN)Mo(CO)₃] | 1,4,7-triazacyclononane | 0 | Facial coordination of TACN | nih.gov |

Noble Metal Complexes (e.g., Silver(I), Gold(I), Platinum)

The interaction of N-substituted TACN ligands with noble metals such as silver(I), gold(I), and platinum has been explored, although specific data for this compound remains limited. The N,N',N''-trimethylated analogue, Me₃TACN, is known to form a 2:1 "sandwich" complex with Ag⁺. scispace.com This is in contrast to the parent TACN ligand, which can form complexes with a wider variety of metal ions in this fashion. The steric bulk of the N-substituents on the Me₃TACN ligand is a determining factor in its coordination behavior. Given that benzyl groups are significantly larger than methyl groups, it is expected that this compound would also exhibit sterically hindered coordination to noble metals.

Research into gold(I) complexes has shown that they are of interest for their potential therapeutic applications. wikipedia.org While studies have focused on phosphine (B1218219) ligands, the stable coordination environment provided by macrocycles like TACN derivatives could offer advantages in drug design. Similarly, platinum complexes are renowned for their use in chemotherapy, and the coordination chemistry of platinum with various N-donor ligands is a vast field of study. It is plausible that this compound could form stable complexes with both gold(I) and platinum, likely with a 1:1 metal-to-ligand ratio due to the steric hindrance of the benzyl groups.

Advanced Structural Characterization of Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

A notable example is the single-crystal structure determination of [Mo(CO)₃(pptacn)], a complex of a benzyl-containing TACN derivative. rsc.org The analysis revealed the facial coordination of the triazamacrocycle to the molybdenum center, a typical binding mode for TACN-type ligands. Such structural data is critical for interpreting the reactivity and spectroscopic properties of these complexes. While a crystal structure for a metal complex of this compound is not yet reported in the literature, it is expected to exhibit similar facial tridentate coordination. The bulky benzyl groups would likely create a protected environment around the metal center, influencing its reactivity.

Studies on related bulky ligands like 1,4,7-triisopropyl-1,4,7-triazacyclononane have led to the isolation and structural characterization of uncommon nickel(I) and nickel(III) complexes, highlighting the role of sterically demanding ligands in stabilizing unusual oxidation states and coordination geometries. rsc.orgsigmaaldrich.com

Geometry of Metal Centers (e.g., Distorted Octahedral, Square Pyramidal, Pseudotetrahedral)

The geometry of the metal center in complexes with this compound is dictated by the coordination number and the electronic preferences of the metal ion, as well as the steric constraints imposed by the bulky benzyl groups. For a six-coordinate metal ion, a distorted octahedral geometry is commonly observed, with the TACN derivative acting as a facial tridentate ligand occupying one face of the octahedron. This has been observed in numerous TACN and substituted TACN complexes, including those of molybdenum(0) and various transition metals. nih.govrsc.org

In cases of lower coordination numbers, other geometries can be adopted. For instance, five-coordinate complexes may exhibit square pyramidal or trigonal bipyramidal geometries. An example is the five-coordinate Ni(I) complex supported by the bulky 1,4,7-triisopropyl-1,4,7-triazacyclonane ligand. rsc.org Four-coordinate complexes could adopt square planar or pseudotetrahedral geometries. The significant steric bulk of the three benzyl groups on this compound may favor the formation of complexes with lower coordination numbers or lead to greater distortions from idealized geometries in higher-coordinate complexes.

Table 2: Common Geometries in Metal Complexes of TACN Derivatives

| Coordination Number | Geometry | Example Complex (with related ligand) | Reference |

|---|---|---|---|

| 6 | Distorted Octahedral | [Mo(CO)₃(pptacn)] | rsc.org |

| 5 | Square Pyramidal | [(iPr₃TACN)Ni(I)(CNtBu)₂]⁺ | rsc.org |

Macrocyclic Effect and Thermodynamic Stability of Complexes

Metal complexes of macrocyclic ligands are often characterized by enhanced thermodynamic stability and kinetic inertness compared to their acyclic analogues, a phenomenon known as the macrocyclic effect. This effect arises from a combination of enthalpic and entropic factors. The pre-organized nature of the macrocyclic ligand reduces the entropic penalty of complexation.

Spectroscopic Probes of Metal Complex Electronic and Structural Features

A variety of spectroscopic techniques are employed to elucidate the electronic and structural properties of metal complexes with this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the ligand itself and its diamagnetic complexes. The chemical shifts and coupling constants of the protons on the macrocyclic ring and the benzyl groups provide information about the conformation of the ligand upon coordination. For paramagnetic complexes, NMR can still provide useful information, although the signals may be significantly broadened and shifted.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the context of the molybdenum carbonyl complexes mentioned earlier, the C-O stretching frequencies in the IR spectrum are indicative of the electronic environment of the molybdenum center. For example, in [Mo(CO)₃(pptacn)], IR spectroscopy would confirm the presence of the carbonyl ligands. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons. It provides detailed information about the electronic structure and the environment of the metal center. For instance, EPR spectroscopy was used to characterize a Ni(III) species stabilized by a bulky triazacyclononane ligand. sigmaaldrich.com

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes in the ultraviolet and visible regions provide insights into the d-d electronic transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination environment.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within metal complexes of this compound. The absorption bands observed in the UV-Vis spectra correspond to d-d transitions of the metal center and charge-transfer bands involving the metal and the ligand.

For instance, copper(II) complexes of amide-functionalized 1,4,7-triazacyclononane ligands exhibit absorption bands in the visible region. A copper(II) complex with {PhNHC(O)CH2}3-tacn shows an absorption maximum at approximately 13600 cm⁻¹ (around 735 nm) in methanol (B129727), which is characteristic of d-d transitions. soton.ac.uk Similarly, a copper(II) complex with {iPrNHC(O)CH2CH2}3-tacn displays a band at 13000 cm⁻¹ (around 769 nm) in the same solvent. soton.ac.uk These transitions provide information about the geometry and the ligand field strength around the copper(II) ion.

In computational studies of transition metal complexes with the parent 1,4,7-triazacyclononane ligand, Time-Dependent Density Functional Theory (TD-DFT) has been employed to reproduce experimental UV-Vis spectra. rsc.org While generally successful, discrepancies can arise, as seen in the case of Cr(III) and Co(II) complexes, where Ligand Field DFT provides more accurate results. rsc.org

The electronic spectra of ruthenium complexes with a related ligand, 1,4,7-tris(4-tert-butyl-2-mercaptobenzyl)-1,4,7-triazacyclononane, have also been studied in detail, contributing to the understanding of their electronic structures. nih.gov

Table 1: UV-Vis Spectroscopic Data for Selected 1,4,7-Triazacyclononane-based Metal Complexes

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Reference |

| Cu({PhNHC(O)CH2}3-tacn)2 | Methanol | ~735 (95) | soton.ac.uk |

| Cu({iPrNHC(O)CH2CH2}3-tacn)2 | Methanol | ~769 (101) | soton.ac.uk |

Vibrational (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of this compound and its metal complexes. The vibrational frequencies of the ligand are sensitive to coordination with a metal ion.

The IR spectrum is typically analyzed in regions characteristic of specific bond vibrations. libretexts.org For metal complexes of functionalized 1,4,7-triazacyclononane ligands, key vibrational bands include those for N-H, C-H, and C=O stretching. For example, in metal complexes with tris-amide-functionalized tacn ligands, such as {PhNHC(O)CH2}3-tacn, the IR spectra show characteristic bands for N-H stretching around 3143 cm⁻¹ and strong bands for the C=O group in the region of 1594-1621 cm⁻¹. soton.ac.uk The position of the C=O stretching frequency can indicate whether the amide oxygen is coordinated to the metal ion.

In studies of rhenium and technetium tricarbonyl complexes with 1,4,7-triazacyclononane-based chelators, characteristic IR bands for the metal-carbonyl groups (M(CO)₃) are observed around 1900-2032 cm⁻¹. nih.gov These bands are indicative of the facial coordination of the three carbonyl ligands to the metal center.

Table 2: Selected IR Vibrational Frequencies (cm⁻¹) for 1,4,7-Triazacyclononane Derivatives and Complexes

| Compound/Complex | Key Vibrational Bands (cm⁻¹) and Assignments | Reference |

| Cu({PhNHC(O)CH2}3-tacn)2 | 3143 (N-H), 1621, 1594 (C=O) | soton.ac.uk |

| Cu({iPrNHC(O)CH2CH2}3-tacn)2 | 3102 (N-H), 1609, 1594 (C=O) | soton.ac.uk |

| [Re(CO)₃(N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide)]⁺ | 2032, 1900 (C≡O) | nih.gov |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for studying metal complexes with unpaired electrons, such as those of copper(II) or nickel(I). The EPR spectrum provides detailed information about the electronic ground state and the local environment of the paramagnetic center.

For copper(II) complexes, which have a d⁹ electronic configuration, the EPR spectrum is characterized by g-values and hyperfine coupling constants. The g-values are sensitive to the geometry of the complex and the nature of the donor atoms. For example, the EPR spectroscopy of a copper(II)-histidine complex, used in medical applications, has been extensively studied to understand its structure in aqueous solution. nih.gov

In the context of nickel complexes, EPR has been crucial in identifying and characterizing paramagnetic Ni(I) and Ni(III) intermediates in catalytic cycles. For instance, a five-coordinate Ni(I) complex supported by the bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane ligand has been characterized by EPR spectroscopy. rsc.org Furthermore, EPR studies of nickel complexes supported by 1,4,7-triisopropyl-1,4,7-triazacyclononane have provided evidence for the involvement of both Ni(I) and Ni(III) species in cross-coupling reactions. illinois.edu The EPR spectrum of a proposed six-coordinate [(iPr₃TACN)NiIII(Me)(I)(MeCN)]⁺ complex exhibited g-values of 2.398, 2.274, and 2.001. illinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of diamagnetic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound and its diamagnetic metal complexes.

The ¹H NMR spectrum of the parent 1,4,7-triazacyclononane shows signals for the ethylene protons of the macrocyclic ring. nih.gov Upon N-functionalization with benzyl groups, the ¹H NMR spectrum of this compound would exhibit additional signals corresponding to the benzyl protons, typically in the aromatic region (around 7.2-7.4 ppm), and a singlet for the benzylic methylene (B1212753) protons.

For metal complexes, the chemical shifts of the ligand protons are affected by coordination to the metal center. In diamagnetic complexes, such as those of Zn(II) or Ga(III), the NMR spectra remain sharp and provide clear structural information. For example, the ¹H and ¹³C NMR spectra of various diamagnetic metal complexes with functionalized 1,4,7-triazacyclononane ligands have been reported, confirming the coordination of the ligand to the metal. soton.ac.uk

In a study of N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide, the ¹H NMR spectrum in D₂O showed multiplets for the aromatic protons between 7.24 and 7.34 ppm, a singlet for the benzylic protons at 4.34 ppm, and signals for the triazacyclononane ring protons. nih.gov The corresponding ¹³C NMR spectrum displayed signals for the aromatic, benzylic, and macrocyclic ring carbons. nih.gov

Table 3: Representative ¹H and ¹³C NMR Data for a 1,4,7-Triazacyclononane Derivative

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| N-benzyl-2-(1,4,7-triazonan-1-yl)acetamide | D₂O | 7.32–7.34 (m, 2H), 7.24–7.28 (m, 3H), 4.34 (s, 2H), 3.59 (s, 4H), 3.52 (s, 2H), 3.22 (t, 4H), 2.98 (t, 4H) | 173.6, 137.6, 128.8, 127.6, 127.3, 56.2, 48.9, 44.1, 43.2, 42.8 | nih.gov |

Electrochemical Investigations of Metal Complex Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are essential for probing the redox properties of metal complexes of this compound. These studies provide information on the stability of different oxidation states of the metal and the reversibility of electron transfer processes.

Cyclic Voltammetry Studies of Metal Oxidation States

Cyclic voltammetry (CV) is a widely used technique to study the redox behavior of metal complexes. By scanning the potential of a working electrode and measuring the resulting current, one can determine the formal reduction potentials (E¹/²) of the redox-active species.

The CV of metal complexes with 1,4,7-triazacyclononane-based ligands can reveal accessible oxidation states of the metal center. For instance, the cyclic voltammogram of a nickel(II) dimethyl complex supported by 1,4,7-triisopropyl-1,4,7-triazacyclononane showed two irreversible oxidation events attributed to the Ni(II)/Ni(III) and Ni(III)/Ni(IV) redox couples at Epa = +0.01 V and +0.62 V vs. Fc⁺/Fc, respectively. illinois.edu

In the case of a ruthenium(III) complex with 1,4,7-tris(4-tert-butyl-2-mercaptobenzyl)-1,4,7-triazacyclononane, electrochemical oxidation was used to generate a dinuclear Ru(II) species. nih.gov The electrochemistry of the parent complex and its oxidized forms was studied in detail to understand their electronic structures. nih.gov

Reversible and Irreversible Redox Couples (e.g., Cu(II)-Cu(III))

The shape of the cyclic voltammogram provides information about the reversibility of the redox process. A reversible redox couple is characterized by a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity. Irreversible processes exhibit larger peak separations and peak current ratios that deviate from unity.

The redox behavior of copper complexes with 1,4,7-triazacyclononane and its derivatives has been of significant interest. The Cu(II)/Cu(I) and Cu(III)/Cu(II) redox couples can be investigated using cyclic voltammetry. The stability of the Cu(III) oxidation state is highly dependent on the nature of the ligand. While not specifically for the tribenzyl derivative, studies on related copper complexes provide insights. For example, the electrochemical oxidation of a mononuclear Ru(III) complex was shown to be a chemically reversible one-electron process. nih.gov

The study of nickel complexes has also revealed important redox behavior. The oxidation of a (iPr₃TACN)Ni(II) dimethyl complex was found to be irreversible, indicating that the resulting Ni(III) and Ni(IV) species are not stable on the timescale of the CV experiment. illinois.edu

Mechanistic Studies and Catalytic Efficacy of 1,4,7 Tribenzyl 1,4,7 Triazonane Derived Systems

Biomimetic Catalysis by Metal-1,4,7-Triazacyclononane Complexes

The structural motif of metal ions held in close proximity by multidentate ligands is a hallmark of many metalloenzymes. Complexes involving the 1,4,7-triazacyclononane (B1209588) framework have been extensively studied as mimics for these natural systems, particularly for hydrolytic enzymes. nih.govresearcher.liferesearchgate.net The synthetic modification of the TACN backbone is a key strategy in developing metal complexes with coordination geometries suitable for these biomimetic applications. nih.govresearcher.life

Catalytic Cleavage of Phosphate (B84403) Diesters

The hydrolytic stability of phosphate diesters, the backbone of essential biomolecules like DNA and RNA, is remarkably high. However, metalloenzymes such as nucleases and phosphatases can cleave these bonds with incredible speed. Artificial nucleases based on metal complexes of TACN and its derivatives have shown promise in mimicking this function.

Complexes of zinc(II) with 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) have been shown to be active in the transesterification of the RNA model substrate 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). nih.gov Unusually, the Zn(II)-Me₃TACN complex demonstrates activity in two different protonation states, with the tri-aqua complex being more reactive than the mono-hydroxy-diaqua species. nih.gov This reactivity is attributed to the ability of the Me₃TACN ligand to support a six-coordinate geometry around the Zn(II) ion, allowing for simultaneous coordination of water molecules and the substrate. nih.gov

Similarly, copper(II) complexes of TACN are capable of catalyzing the hydrolytic cleavage of phosphodiester bonds. researchgate.net Studies on diribonucleotides have demonstrated that complexes of Cu(II) with TACN can achieve significant rate enhancements in their cleavage. researchgate.net Lanthanide metal complexes have also been explored, with their high coordination numbers and strong Lewis acidity making them effective catalysts for phosphate ester hydrolysis. researchgate.netnih.gov The proposed mechanism often involves the intramolecular attack of a metal-coordinated hydroxide (B78521) ion on the phosphorus center. researchgate.net

While direct studies on the 1,4,7-tribenzyl-1,4,7-triazonane derivative are less common in the literature for this specific application, the extensive research on the parent TACN and its trimethylated analogue provides a foundational understanding of the catalytic potential inherent to this ligand family. The bulkier benzyl (B1604629) groups would be expected to create a more hydrophobic pocket around the metal center, potentially influencing substrate binding and the pKa of coordinated water molecules, which are critical factors in the catalytic cycle.

Enzymatic Mimicry in Nucleic Acid Hydrolysis

The catalytic cleavage of phosphate diesters by TACN-based complexes is a prime example of enzymatic mimicry. These synthetic catalysts aim to replicate the function of natural metallonucleases, which are essential for the processing of nucleic acids in living organisms. nih.govresearcher.life The ability of these small-molecule catalysts to hydrolyze the robust phosphodiester bonds in DNA and RNA provides valuable insights into the mechanisms of their biological counterparts. nih.govresearchgate.net

The design of these artificial enzymes often focuses on creating a specific coordination environment around the metal ion that facilitates the key steps of the hydrolytic reaction: substrate binding and nucleophilic attack. For instance, dinuclear copper(II) complexes have been developed to better mimic the active sites of some natural enzymes that feature multiple metal ions. These dinuclear systems can exhibit significantly enhanced reactivity compared to their mononuclear counterparts for cleaving RNA.

The ultimate goal of this research is not only to understand the intricate mechanisms of natural enzymes but also to develop novel therapeutic agents or molecular tools capable of targeted nucleic acid cleavage. researchgate.net The versatility of the TACN scaffold allows for the attachment of various functional groups to the nitrogen atoms, enabling the creation of a diverse library of ligands tailored for specific metal ions and substrates. nih.govresearcher.life

Oxidative Catalysis and Reaction Mechanism Elucidation

Metal complexes of TACN derivatives are also potent catalysts for a range of oxidative transformations. The ligand framework is robust and can stabilize metal ions in multiple oxidation states, a key requirement for many oxidative catalytic cycles.

Olefin Epoxidation and Polymerization

The epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates. While many catalytic systems have been developed for this purpose, those based on TACN complexes are noted for their efficiency. researchgate.net For instance, manganese complexes derived from 1,4,7-trimethyl-1,4,7-triazacyclononane are known to catalyze the epoxidation of alkenes using hydrogen peroxide as a green oxidant. researchgate.net

A significant application closely related to the specified ligand involves a benzyl-substituted TACN derivative. A solid-phase catalyst, comprising a poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) copper(I) complex grafted onto polystyrene particles, has been successfully used for the oxidative polymerization of 2,6-dimethylphenol (B121312). mdpi.com This process yields poly(2,6-dimethyl-1,4-phenylene oxide), an important engineering thermoplastic. mdpi.com The catalyst demonstrated effective polymerization in an aqueous biphasic system. mdpi.com This highlights how immobilizing these catalytic complexes can lead to robust and reusable systems.

| Catalyst System | Olefin/Substrate | Product | Key Findings |

| Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane)-Cu(I) on Polystyrene | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) | Successful oxidative polymerization using a solid-supported, benzyl-substituted TACN catalyst in a biphasic system. mdpi.com |

| Manganese-Me₃TACN Complex | Alkenes | Epoxides | Acts as a highly effective catalyst for epoxidation using hydrogen peroxide. researchgate.net |

| Cobalt Nanoparticles on MgO | Various Olefins | Epoxides | An efficient heterogeneous system for olefin epoxidation with high selectivity using TBHP as an oxidant. nih.govresearchgate.net |

Oxidation of Organic Substrates (e.g., Phenols)

The oxidation of phenols is another area where TACN-based catalysts have shown significant promise, often mimicking the action of enzymes like tyrosinase. nih.gov As mentioned, copper complexes of TACN derivatives serve as effective catalysts for the oxidative polymerization of phenols. mdpi.com

Detailed mechanistic studies on dinuclear copper complexes have shed light on the catalytic cycle of phenol (B47542) oxidation. These systems can activate dioxygen to form a side-on bonded peroxide dicopper(II) species, which is a potent oxidant. nih.gov The catalytic process typically involves the deprotonation of the phenol, its coordination to the copper center, followed by hydroxylation to a catechol, which can be further oxidized to a quinone. nih.gov The catalytic turnover is often dependent on factors like temperature and the presence of a base to manage proton transfer. nih.gov

The table below summarizes the catalytic oxidation of various phenolic substrates.

| Catalyst System | Substrate | Product | Mechanistic Insight |

| Dinuclear Copper Complex | Phenols | Catechols and Quinones | Mimics the tyrosinase mechanism, involving a peroxide-dicopper(II) intermediate. nih.gov |

| Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane)-Cu(I) | 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) | Demonstrates the utility of supported catalysts for oxidative polymerization of phenols. mdpi.com |

| Toluene Monooxygenases (Biological) | Benzene | Phenol, Catechol | Provides a biological benchmark for successive hydroxylation of aromatic rings. researchgate.net |

Role in Low-Temperature Bleaching Processes

In industrial applications, particularly in the textile industry, there is a strong drive to develop energy-efficient processes. Conventional hydrogen peroxide bleaching of cotton fabrics requires high temperatures, which consumes significant energy and can damage the fibers. researchgate.netresearchgate.net Catalysts that can activate hydrogen peroxide at lower temperatures are therefore highly desirable. hilarispublisher.com

Manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane (often referred to as Mn-Me₃TACN) have emerged as exceptionally effective catalysts for low-temperature bleaching. researchgate.net These complexes can activate hydrogen peroxide at temperatures as low as 30-40°C, achieving a high degree of whiteness while being more selective and causing less damage to the cellulose (B213188) fibers compared to the non-catalytic process at high temperatures. researchgate.netgoogle.com The development of these catalysts represents a significant advancement towards more sustainable and environmentally friendly industrial practices. researchgate.netnih.gov While the tribenzyl derivative has not been explicitly reported for this application, the success of the trimethylated version underscores the potential of the TACN ligand family in this field.

| Bleaching System | Process Temperature | Substrate | Key Advantages |

| Mn-Me₃TACN / H₂O₂ | 30-70°C | Cotton Fabric | Significant energy savings, reduced fiber damage, high bleaching performance at low temperatures. researchgate.nethilarispublisher.com |

| Conventional H₂O₂ | > 90°C | Cotton Fabric | High energy consumption, potential for fiber degradation. hilarispublisher.com |

| Activated Peroxide Systems (General) | 60-80°C | Cotton Fabric | Lower energy consumption and processing times compared to conventional methods. researchgate.netnih.gov |

Oxidative Polymerization Reactions (e.g., 2,6-Dimethylphenol)

The catalytic prowess of systems derived from 1,4,7-triazacyclononane (TACN) extends to industrially significant oxidative polymerization reactions. A notable example is the polymerization of 2,6-dimethylphenol (DMP) to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. Copper complexes of TACN derivatives have been demonstrated to be effective catalysts for this transformation.

In a relevant study, a heterogeneous catalyst was developed by grafting a poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) (polyTACN) copper(I) complex onto polystyrene particles. nih.govmonash.edunih.gov This solid-phase catalyst was successfully employed for the oxidative polymerization of 2,6-dimethylphenol in an aqueous biphasic system. nih.govmonash.edunih.gov The oxidation of DMP proceeds through the formation of an active phenoxy radical species, which subsequently leads to polymerization. nih.gov

The general mechanism for the copper-catalyzed oxidative coupling of phenols involves the interplay between copper(I) and copper(II) oxidation states. researchgate.net The catalytic cycle is believed to be initiated by the formation of oxygen and para-carbon radicals, which are the precursors to polymer chain growth. researchgate.net The reaction kinetics often follow a Michaelis-Menten model with respect to the phenol concentration, indicating the formation of an intermediate catalyst-substrate complex. uu.nlresearchgate.net The rate-determining step is often considered to be the oxidation of the phenol. uu.nl

The choice of ligand and reaction conditions can significantly influence the catalytic activity and the properties of the resulting polymer. For instance, in some systems, dinuclear copper species are proposed to be the active catalytic entities. uu.nl The use of a solid-supported catalyst, such as the polyTACN-grafted polystyrene, offers the advantages of easy separation and potential for catalyst recycling, which are crucial for industrial applications. nih.govresearchgate.netresearchgate.net

Insights into Catalytic Intermediates and Transition States

While direct spectroscopic observation of catalytic intermediates and transition states for the this compound system in oxidative polymerization is not extensively documented, insights can be drawn from studies on related copper-triazacyclononane complexes and general mechanisms of copper-catalyzed oxidations.

The catalytic cycle in copper-mediated aerobic oxidations typically involves the shuttling of the copper center between the Cu(I) and Cu(II) oxidation states. researchgate.netacs.org In the context of phenol oxidation, a plausible mechanism begins with the coordination of the phenolate (B1203915) to the Cu(II) center. An intramolecular electron transfer then occurs, generating a Cu(I) species and a phenoxyl radical. This radical can then attack another phenol molecule or a growing polymer chain. The reduced Cu(I) catalyst is subsequently reoxidized by molecular oxygen to regenerate the active Cu(II) species, completing the catalytic cycle.

Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy are invaluable tools for probing the electronic structure and coordination environment of the copper centers throughout the catalytic process. cmu.edu For instance, EPR can be used to characterize the paramagnetic Cu(II) species, while UV-Vis spectroscopy can monitor changes in the d-d transitions of the copper ions and the formation of organic intermediates.

In some copper-catalyzed oxidations, the formation of copper(III) intermediates has been proposed. rsc.org For example, in the hydroxylation of diaryliodoniums, an initial oxidative addition of the substrate to a Cu(I) catalyst is suggested to form a Cu(III) intermediate. rsc.org While not directly observed in the polymerization of phenols with triazacyclononane-based catalysts, the possibility of higher oxidation state copper intermediates cannot be entirely ruled out, particularly in the oxygen activation step.

The transition states in these reactions are likely to involve the coordinated phenol substrate and the copper center, with the geometry of the transition state influencing the selectivity of the C-O versus C-C coupling pathways. The bulky benzyl groups on the this compound ligand are expected to create a specific steric environment around the copper center, which could favor certain reaction pathways and influence the regioselectivity of the polymerization.

Development of Heterogeneous Catalysts from Polymeric 1,4,7-Triazacyclononane Complexes

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy for improving catalyst recyclability and process efficiency. Polymeric derivatives of 1,4,7-triazacyclononane are particularly well-suited for this purpose.

A successful example of this approach is the synthesis of a poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) (polyTACN) grafted onto polystyrene beads. nih.govmonash.edunih.gov This was achieved by first synthesizing the N-(4-vinylbenzyl)-1,4,7-triazacyclononane monomer and then polymerizing it onto the polystyrene support. nih.gov The subsequent complexation with a copper(I) salt yielded the active heterogeneous catalyst. nih.govmonash.edunih.gov

The performance of such heterogeneous catalysts can be influenced by several factors, including the nature of the polymer support, the loading of the catalytic complex, and the reaction conditions. For instance, the use of a hydrophobic support like polystyrene can be advantageous in biphasic reaction systems. nih.gov The mechanical and thermal stability of the polymer support is also crucial for the longevity of the catalyst. researchgate.net

The characterization of these materials involves a combination of techniques to analyze both the organic polymer and the inorganic catalytic center. Techniques such as Fourier-transform infrared spectroscopy (FTIR), elemental analysis, and scanning electron microscopy (SEM) are used to confirm the structure and morphology of the supported catalyst. researchgate.net

The catalytic activity of these heterogeneous systems has been demonstrated in various reactions, including the oxidative polymerization of phenols and the hydrolysis of phosphate esters. nih.govrsc.org The ability to recover and reuse these catalysts by simple filtration makes them attractive for sustainable chemical processes. mdpi.com

Below is a table summarizing the synthesis and application of a polymeric 1,4,7-triazacyclononane-based heterogeneous catalyst.

| Catalyst System | Support | Monomer Synthesis | Application | Reference |

| Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper(I) Complex | Polystyrene Particles | Reaction of vinylbenzyl chloride with TACN | Oxidative polymerization of 2,6-dimethylphenol | nih.gov |

This approach of creating polymeric triazacyclononane complexes highlights a versatile strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the practical advantages of solid-phase systems.

Computational Chemistry and Theoretical Characterization of 1,4,7 Tribenzyl 1,4,7 Triazonane and Its Complexes

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1,4,7-tribenzyl-1,4,7-triazonane, DFT calculations would be instrumental in elucidating a range of molecular properties.

DFT methods are routinely used to predict the ground-state molecular geometry of molecules. For this compound, DFT would be employed to determine the bond lengths, bond angles, and torsional angles of the most stable conformers. The flexible nine-membered ring of the triazonane core can adopt several conformations, and the bulky benzyl (B1604629) groups will significantly influence the preferred geometry.

The electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential, can also be mapped using DFT. This information is crucial for understanding the ligand's coordination behavior and reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack.

A hypothetical data table based on expected DFT calculations for a representative conformer of this compound is presented below. The values are illustrative and would require actual DFT calculations for validation.

| Parameter | Predicted Value |

| C-N (ring) bond length | ~1.47 Å |

| C-C (ring) bond length | ~1.54 Å |

| N-C (benzyl) bond length | ~1.48 Å |

| C-N-C (ring) bond angle | ~112° |

| HOMO-LUMO gap | ~5-6 eV |

A significant application of DFT is the study of reaction mechanisms through the characterization of transition states. For reactions involving this compound, such as its complexation with metal ions or its participation in catalytic cycles, DFT can be used to locate the transition state structures connecting reactants and products. The calculated energy of the transition state provides the activation energy of the reaction, offering insights into the reaction kinetics.

Complexes of TACN derivatives are known to participate in C-H bond activation, a fundamentally important transformation in chemistry. DFT calculations are invaluable for mapping out the potential energy surface of such reactions. For a metal complex of this compound, DFT could be used to investigate the mechanism of intramolecular C-H activation of one of the benzyl groups by the metal center. This would involve locating intermediate and transition state structures and determining the energetics of the entire catalytic cycle.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For very large systems, such as a this compound complex embedded in a solvent or a biological environment, full DFT calculations can be computationally prohibitive. In such cases, hybrid QM/MM methods are employed. The reactive core of the system (e.g., the metal center and the immediate coordination sphere) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules or parts of a larger biomolecule) is treated with a more computationally efficient molecular mechanics (MM) force field. This approach allows for the study of environmental effects on the structure and reactivity of the complex.

Energetic Profiling of Chemical Reactions and Conformational Analysis

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a detailed energetic profile of a chemical reaction. This profile is essential for understanding the thermodynamics and kinetics of the process.

Furthermore, given the flexibility of the 1,4,7-triazonane ring and the rotational freedom of the benzyl groups, this compound can exist in numerous conformations. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers between them. Studies on related compounds like 1,4,7-trithiacyclononane (B1209871) have shown that the relative energies of different conformers can be determined with good accuracy using DFT. nih.gov

Below is a hypothetical table illustrating the relative energies of different conformers of this compound as would be determined by conformational analysis.

| Conformer | Relative Energy (kcal/mol) |

| Chair-Boat-Chair | 0.0 (Global Minimum) |

| Crown | +2.5 |

| Twist-Chair-Boat | +4.1 |

Validation of Computational Models against Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its complexes, calculated properties would be compared with experimental findings to ensure the accuracy of the computational approach. For example, calculated bond lengths and angles can be compared with X-ray crystallographic data. researchgate.net Calculated vibrational frequencies can be compared with experimental IR and Raman spectra, and calculated NMR chemical shifts can be compared with experimental NMR data. google.com This validation process is essential for building confidence in the predictive power of the computational models.

Design and Chemical Biology of Functionalized 1,4,7 Triazacyclononane Derivatives

Strategic N-Alkylation and N-Functionalization

The reactivity of the secondary amines in the TACN ring provides a straightforward handle for introducing a variety of substituents. This process, known as N-alkylation or N-functionalization, is a cornerstone of TACN chemistry, allowing for the synthesis of ligands with tailored steric and electronic properties. The use of benzyl (B1604629) protecting groups, as seen in 1,4,7-tribenzyl-1,4,7-triazonane, is a common strategy to facilitate selective functionalization.

A notable synthetic route to the TACN core, and subsequently its N-functionalized derivatives, proceeds through a dicarbonyl intermediate, 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione. This intermediate is synthesized from N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine. The dione (B5365651) is then reduced, for example with lithium aluminum hydride (LiAlH4), to yield 1,4,7-tribenzyl-1,4,7-triazacyclononane. google.com Subsequent removal of the benzyl groups via catalytic hydrogenation provides the free TACN macrocycle, which is then available for further functionalization. google.com

Synthesis of 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione and its reduction:

| Reactants | Reagents | Product | Yield |

|---|---|---|---|

| N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine, Benzylamine | - | 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione | - |

Debenzylation of 1,4,7-tribenzyl-1,4,7-triazacyclononane:

| Reactant | Reagents | Product | Yield |

|---|

The introduction of bulky substituents, such as tert-butyl groups, onto the nitrogen atoms of the TACN ring creates sterically demanding ligands. These ligands can enforce unusual coordination geometries on metal centers. The synthesis of 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane (tBu3tacn) has been reported, providing a ligand that promotes the formation of four-coordinate metal complexes. acs.org The synthesis of asymmetrically substituted bulky TACN derivatives, such as 1,4-di-tert-butyl-7-R-1,4,7-triazacyclononane, can be achieved through a "crab-like" cyclization method. researchgate.net

The attachment of pendant arms containing additional donor atoms to the TACN nitrogen atoms significantly enhances the coordination capabilities of the resulting ligand. This strategy is widely employed to create chelators with high affinity and selectivity for specific metal ions. These pendant arms can vary in their chemical nature, including carboxylates, phosphonates, and pyridyl groups, thereby modulating the stability and properties of the resulting metal complexes. nih.gov The synthesis of these derivatives often starts from the parent TACN macrocycle, which can be obtained from the debenzylation of this compound. google.com

Among the most important classes of functionalized TACN derivatives are those bearing carboxylic acid pendant arms, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). NOTA and its derivatives are excellent chelators for a variety of metal ions and are extensively used in the development of radiopharmaceuticals. nih.govcore.ac.uk The synthesis of NOTA typically involves the alkylation of TACN with a protected bromoacetic acid, followed by deprotection. core.ac.uk Similarly, TACN-based ligands with phosphonic acid pendant arms (NOTP) have been developed for applications such as bone imaging, owing to the affinity of the phosphonate (B1237965) groups for calcium hydroxyapatite.

The synthesis of asymmetrically functionalized NOTA derivatives can be achieved by first introducing a single substituent onto the TACN ring, followed by the addition of the acetate (B1210297) arms. For instance, a mono-N-benzyl protected TACN can serve as a starting material for preparing dissymmetrically substituted chelators. namiki-s.co.jp

Hydroxypyridinones (HOPOs) are a class of potent metal chelators, particularly for hard metal ions like Fe(III), Ga(III), and actinides. nih.gov The conjugation of HOPO units to the TACN scaffold results in multidentate ligands with high affinity and stability for these metal ions. The synthetic strategy for creating these conjugates typically involves the preparation of a functionalized HOPO precursor which is then coupled to the TACN macrocycle. researchgate.net These TACN-HOPO ligands are of interest for applications in radiopharmaceutical chemistry and as therapeutic chelating agents. nih.gov

C-Functionalization for Scaffold Diversification

While N-functionalization is more common, modification of the carbon backbone of the TACN ring, known as C-functionalization, offers an alternative route to novel ligands with unique properties. This approach allows for the introduction of functional groups without altering the coordination environment provided by the nitrogen donors as significantly as N-functionalization does. A synthetic protocol involving a bicyclic aminal intermediate has been shown to provide access to C-functionalized TACN derivatives, such as C-aminomethyl-TACN. researchgate.net These C-functionalized scaffolds can then be further elaborated to create bifunctional chelators. researchgate.net

Development of Bifunctional Chelating Agents (BFCAs) for Bioconjugation

Bifunctional chelating agents (BFCAs) are molecules that contain two key components: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or an antibody. rsc.org TACN-based ligands are excellent platforms for the design of BFCAs due to their robust coordination chemistry. nih.govumsystem.edu

The synthesis of TACN-based BFCAs involves the introduction of a linker with a reactive moiety, such as an isothiocyanate, a maleimide, or an active ester, onto the TACN scaffold. This can be achieved through either N-functionalization or C-functionalization. rsc.org For example, a TACN derivative bearing a p-nitrobenzyl group can be synthesized, and the nitro group can then be reduced to an amine, which is subsequently converted to a reactive isothiocyanate group for bioconjugation. These BFCAs are crucial for the development of targeted radiopharmaceuticals for imaging and therapy. nih.gov

Chiral Macrocyclic Ligands and Enantioselective Applications

The rigid yet conformationally adaptable framework of the 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle has established it as a privileged scaffold in coordination chemistry. The parent compound, often synthesized from intermediates like this compound, serves as a versatile platform for the development of a wide array of functionalized ligands. A particularly significant area of research has been the design and synthesis of chiral TACN derivatives for applications in asymmetric catalysis. By introducing chiral centers onto the macrocyclic ring or its substituents, chemists have been able to create ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions.

The synthesis of these chiral ligands is often a multi-step process. A common strategy involves the initial preparation of the TACN macrocycle, which may be protected, for instance with benzyl groups that can be later removed. Subsequently, chiral substituents are introduced on the nitrogen atoms. Modular methods have been developed that allow for the synthesis of unsymmetrically N-substituted chiral TACN ligands. illinois.edunih.gov These approaches provide the flexibility to fine-tune the steric and electronic properties of the ligand to suit specific catalytic applications.

One of the most promising applications of chiral TACN derivatives has been in the field of enantioselective cross-coupling reactions. Nickel-catalyzed reactions, in particular, have demonstrated the potential of these ligands to control the stereochemical outcome of carbon-carbon bond formation.

Nickel-Catalyzed Enantioconvergent Kumada Cross-Coupling

Significant progress has been made in the use of chiral TACN-nickel complexes for the enantioconvergent Kumada cross-coupling of racemic α-bromoketones with organomagnesium (Grignard) reagents. In these reactions, a chiral catalyst selectively converts both enantiomers of a racemic starting material into a single, enantioenriched product.